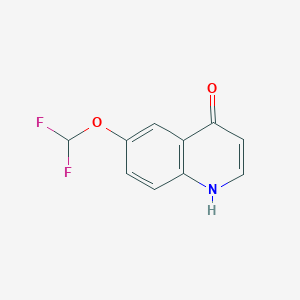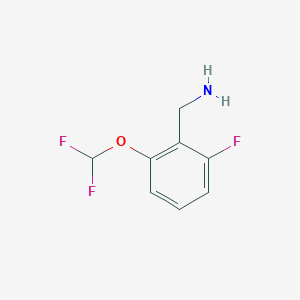
2-(Difluoromethoxy)-6-fluorobenzyl amine
Descripción general
Descripción
The compound “2-(Difluoromethoxy)pyridin-4-amine” is a fluorinated structural motif that exhibits unique physicochemical characteristics . Incorporation of these substituents into organic molecules is a highly desirable approach used in medicinal chemistry and drug discovery processes to alter the properties of a parent compound .
Synthesis Analysis
The synthesis of difluoromethoxy compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular structure of a similar compound, “2-(Difluoromethoxy)aniline”, has been reported with a molecular formula of C7H7F2NO and an average mass of 159.133 Da .Chemical Reactions Analysis
The chemical reactions involving difluoromethoxy compounds are complex and varied. For example, the trifluoromethoxy (OCF3) and difluoromethoxy (OCF2H) groups are fluorinated structural motifs that exhibit unique physicochemical characteristics .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Difluoromethoxy)aniline” have been reported, with a molecular formula of C7H7F2NO and an average mass of 159.133 Da .Aplicaciones Científicas De Investigación
1. Synthesis of Fluoroheterocyclic Ketene Aminals
Research has explored the synthesis of fluoroheterocyclic ketene aminals, a process involving fluorobenzyl ketene dithioacetals reacting with nitric acid in concentrated sulfuric acid. These reactions lead to various compounds, including those related to 2-(Difluoromethoxy)-6-fluorobenzyl amine, demonstrating its potential as a key intermediary in synthetic chemistry (Li & Smith, 2001).
2. Fluoroform as a Source of Difluorocarbene
The use of fluoroform (CHF3), a non-ozone-depleting and nontoxic gas, as a difluorocarbene source in the synthesis of difluoromethoxy and difluorothiomethoxy derivatives is notable. This process, involving the conversion of phenols and thiophenols, relates to the applications of 2-(Difluoromethoxy)-6-fluorobenzyl amine in organic synthesis (Thomoson & Dolbier, 2013).
3. Structural and Dynamical Properties in Rotational Spectroscopy
Research on 2-fluorobenzylamine, closely related to 2-(Difluoromethoxy)-6-fluorobenzyl amine, reveals the impact of ring fluorination on molecular flexibility and tunneling pathways. These studies, utilizing rotational spectroscopy, highlight the importance of fluorinated compounds in understanding molecular dynamics (Calabrese et al., 2013).
4. Biomolecular Labeling with Fluorinated Compounds
Fluorinated compounds, including those related to 2-(Difluoromethoxy)-6-fluorobenzyl amine, have been used in biomolecular labeling. High-yielding and rapid chemoselective ligation approaches using these compounds demonstrate their utility in bioconjugation and labeling processes (Dirksen & Dawson, 2008).
5. Deoxyfluorination of Alcohols
The process of deoxyfluorination of alcohols using related compounds, such as N,N-diethyl-α,α-difluoro-(m-methylbenzyl)amine, has been explored. This research shows the efficacy of these reactions in producing fluorides, relevant to the broader application of 2-(Difluoromethoxy)-6-fluorobenzyl amine in synthetic chemistry (Kobayashi et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
[2-(difluoromethoxy)-6-fluorophenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMHMPGHBYONJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-6-fluorobenzyl amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




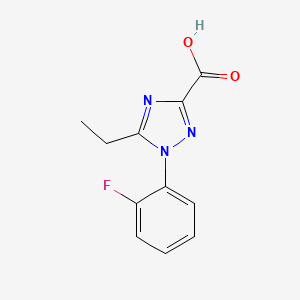
![4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol](/img/structure/B1418922.png)
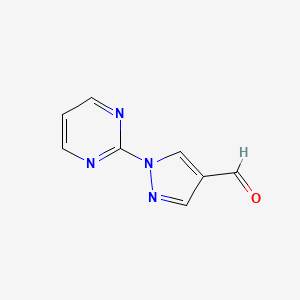

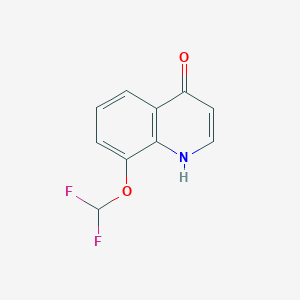

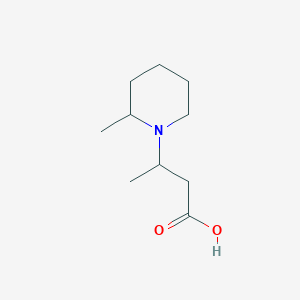
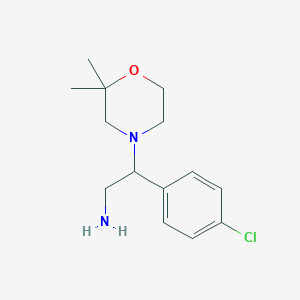
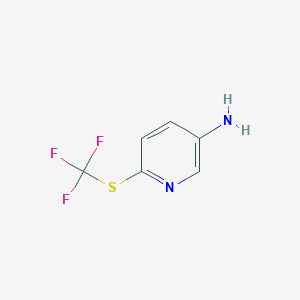
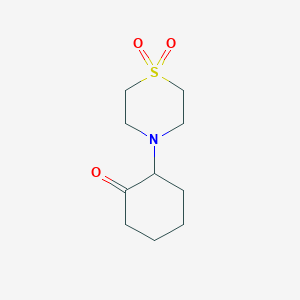
![4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine](/img/structure/B1418935.png)

